![molecular formula C12H20Cl3N3O B1388988 2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochloride CAS No. 1185293-94-0](/img/structure/B1388988.png)
2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochloride
説明
2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochloride is a biochemical used for proteomics research . It has a molecular weight of 328.67 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of this compound is C12H18ClN3O . The structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
The key step in the synthesis of 2-substituted chiral piperazines includes an aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
The molecular weight of this compound is 328.67 . More specific physical and chemical properties are not provided in the search results.作用機序
2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochlorideydrochloride acts as an inhibitor of AChE, which is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. It binds to the active site of the enzyme and prevents it from breaking down acetylcholine, thus increasing its levels in the brain. This increases the amount of acetylcholine available for use in the brain, which can help to improve cognitive function and reduce the symptoms of Alzheimer's disease.
Biochemical and Physiological Effects
2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochlorideydrochloride has been shown to increase the levels of acetylcholine in the brain, which can help to improve cognitive function and reduce the symptoms of Alzheimer's disease. In addition, it has been shown to inhibit AChE, BChE, and acetylcholine esterase, which can lead to an increase in the levels of other neurotransmitters, such as serotonin and dopamine. This can lead to improved mood and reduced anxiety.
実験室実験の利点と制限
The advantages of using 2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochlorideydrochloride in lab experiments include its ability to inhibit AChE, BChE, and acetylcholine esterase, as well as its ability to increase the levels of other neurotransmitters. However, one limitation is that it is not as potent as other AChE inhibitors, such as donepezil. In addition, it is not as well-studied as other AChE inhibitors, so its effects on the brain are not as well-understood.
将来の方向性
Future research on 2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochlorideydrochloride could focus on its potential to treat other neurological disorders, such as Parkinson's disease and epilepsy. In addition, further research could investigate its potential to be used in combination with other AChE inhibitors, such as donepezil, to increase its efficacy. Another area of research could focus on understanding the mechanism of action of 2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochlorideydrochloride in more detail, as well as its potential side effects. Finally, further research could investigate its potential to be used in combination with other drugs, such as antidepressants, to further improve its efficacy.
科学的研究の応用
2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochlorideydrochloride has been studied for its potential therapeutic applications in the treatment of Alzheimer's disease, as well as other neurological disorders. In particular, it has been studied for its ability to inhibit AChE, which is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In addition, 2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochlorideydrochloride has been studied for its potential to inhibit other enzymes, such as butyrylcholinesterase (BChE) and acetylcholine esterase (AChE).
特性
IUPAC Name |
2-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O.2ClH/c13-11-9-10(14)1-2-12(11)16-5-3-15(4-6-16)7-8-17;;/h1-2,9,17H,3-8,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJSBTQLRDCYJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)N)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





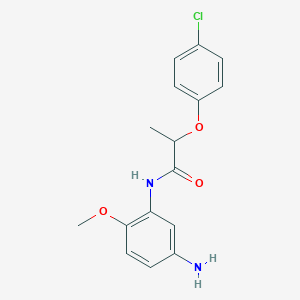


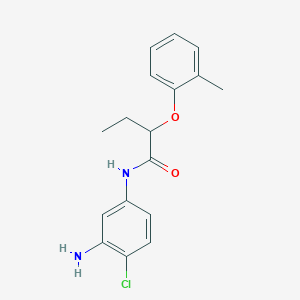
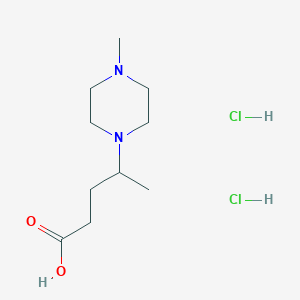


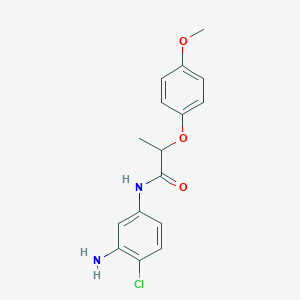
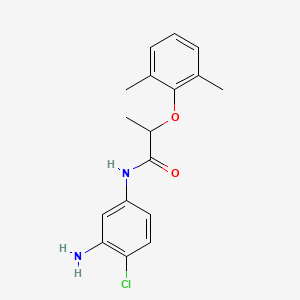
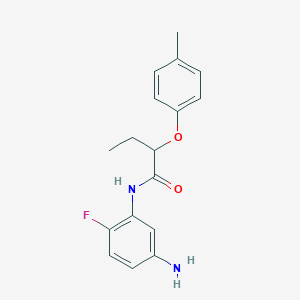
![N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1388926.png)
![N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1388927.png)